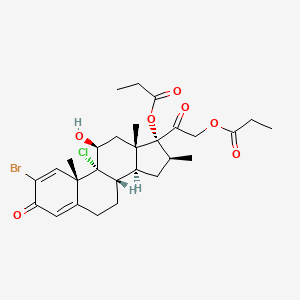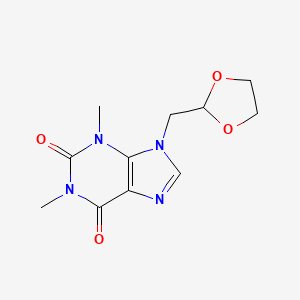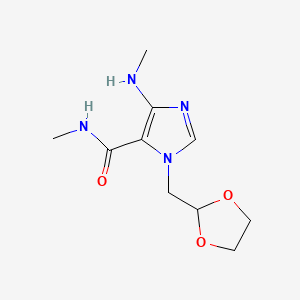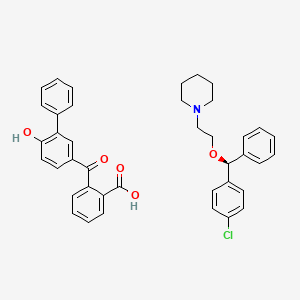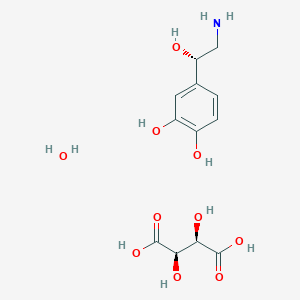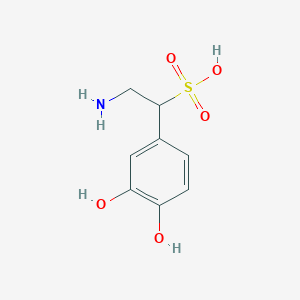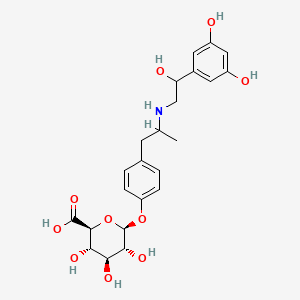
N-Desethyl Alverine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desethyl Alverine HCl, also known as Bis(3-phenylpropyl)amine hydrochloride, is a derivative of Alverine . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular formula of N-Desethyl Alverine HCl is C18H23N.HCl . The molecular weight is 253.39 for the base and 36.46 for the HCl salt .Chemical Reactions Analysis
The metabolic process of Alverine involves hydroxylation to the active metabolite 4-hydroxy alverine . N-Desethyl Alverine is one of the metabolites of Alverine .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism : A study developed and validated the first HPLC-MS/MS analytical protocol for determining N-desethyl alverine in human plasma. It revealed that N-desethyl alverine accounts for a significant part of alverine-related moieties in circulation, emphasizing its importance in pharmacokinetic variability (Rizea‐Savu, Duna, & Sandulovici, 2021).
Anti-Inflammatory Functions : Research has shown that alverine targets Src in the NF-κB pathway, indicating its potential as an anti-inflammatory drug. This insight into alverine's mechanism can contribute to new approaches in anti-inflammatory drug development, where N-desethyl alverine could play a role (Lee et al., 2020).
Improving Water Solubility : A study on improving alverine's water solubility designed new ionic liquids incorporating alverine as the cation. This approach, aimed at avoiding polymorphs, resulted in significantly increased water solubility of these systems compared to free drug alverine (Fernández-Stefanuto et al., 2020).
IR Spectrophotometric Analysis : Alverine's quantification using infrared spectrophotometry in bulk and oral dosage forms has been developed. This method can be vital in routine analysis and quality control of alverine-based pharmaceuticals, where N-desethyl alverine's presence might be significant (Oval, Suresh, & Niraimathi, 2013).
Interaction with Transport Proteins : N-desethyl sunitinib, structurally similar to N-desethyl alverine, was found to be a substrate of efflux transporters ABCB1 and ABCG2, affecting its brain accumulation. This suggests that the interaction of N-desethyl alverine with similar transport proteins could be an area of interest (Tang et al., 2012).
LC-MS/MS Method Development : Development and validation of an LC-MS/MS method for simultaneous determination of alverine and its major metabolite, N-desethyl alverine, in human plasma supports pharmacokinetic and bioequivalence studies. This method is crucial for accurately tracking N-desethyl alverine in clinical settings (Ghosh et al., 2010).
Propriétés
Numéro CAS |
93948-19-7 |
|---|---|
Nom du produit |
N-Desethyl Alverine HCl |
Formule moléculaire |
C18H23N. HCl |
Poids moléculaire |
253.39 36.46 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



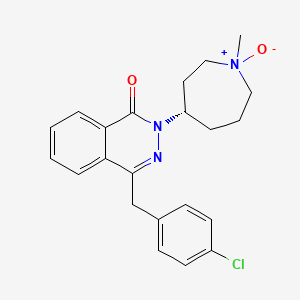
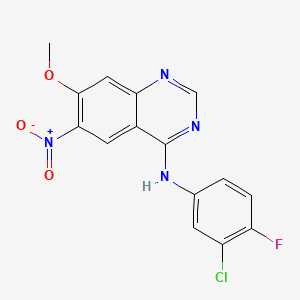
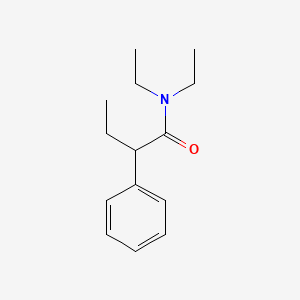
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
